molecular formula C16H12Cl2N2O3S2 B2468795 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 886925-61-7

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2468795
CAS No.: 886925-61-7
M. Wt: 415.3
InChI Key: OWBAVFYCOLOXOP-UHFFFAOYSA-N
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Description

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,5-dichlorobenzoic acid, under acidic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the benzothiazole intermediate with ethylsulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide.

    Formation of the Benzamide: The final step involves the coupling of the benzothiazole sulfonamide with 2-aminobenzoic acid or its derivatives under appropriate conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as thermal stability and conductivity.

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Activity: Studies have indicated its potential as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide, providing protection against pests and weeds.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
  • N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide
  • N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzothiazole and benzamide rings can significantly affect the compound’s chemical and biological properties.
  • Biological Activity: Variations in the substituents can lead to differences in antimicrobial, anticancer, and other biological activities.
  • Chemical Reactivity: The reactivity of the compound in various chemical reactions can also be influenced by the nature and position of the substituents.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c1-2-25(22,23)12-6-4-3-5-9(12)15(21)20-16-19-14-11(24-16)8-7-10(17)13(14)18/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBAVFYCOLOXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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